![molecular formula C21H19N5O4 B2936810 N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide CAS No. 899986-03-9](/img/structure/B2936810.png)
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide, also known as MPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPN is a small molecule inhibitor that has been shown to target a specific protein kinase, making it a promising tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
Synthesis Techniques and Intermediate Roles
Compounds related to N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide serve as crucial intermediates in synthesizing biologically active molecules. For instance, the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides highlights the role of similar compounds as intermediates in producing substances with potential biological activities (Atanassov et al., 2002). The reaction mechanisms and structural elucidation, such as X-ray crystallography, underscore the scientific interest in exploring the chemical space around such compounds.
Pharmacological Potential
The structural features of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide-like compounds are explored for developing new pharmacological agents. Research into the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one demonstrates the compound's role as an intermediate for creating biologically active derivatives, indicating potential applications in cancer therapy and other areas requiring small molecule inhibitors (Wang et al., 2016).
Chemical Sensing and Imaging
- Fluorescent Probes for Hypoxic Cells: A novel off-on fluorescent probe, incorporating a 4-nitroimidazole moiety for selective detection of hypoxia or nitroreductase (NTR), showcases the integration of morpholine groups into a fluorescent scaffold. This development underlines the compound's utility in biomedical research, particularly for imaging the hypoxic status of tumor cells, reflecting its potential in disease diagnosis and therapeutic monitoring (Feng et al., 2016).
Antimicrobial Activity
- Sulfonamides and Carbamates Derivatives: The synthesis and antimicrobial evaluation of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, demonstrate the antimicrobial potency of these compounds. The study indicates a good to potent antimicrobial activity against both bacterial strains and fungi, suggesting the relevance of these derivatives in developing new antimicrobial agents (Janakiramudu et al., 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to exhibit antimicrobial activities .
Mode of Action
Based on its structural similarity to other antimicrobial compounds, it may interact with bacterial proteins or enzymes, disrupting their normal function and leading to the death of the bacteria .
Biochemical Pathways
It is likely that the compound interferes with essential biochemical pathways in bacteria, such as cell wall synthesis or dna replication, leading to bacterial death .
Result of Action
The result of the compound’s action is likely the death of bacteria, given its potential antimicrobial activity. This is inferred from the observed antimicrobial activity of structurally similar compounds .
Eigenschaften
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c27-21(16-3-7-18(8-4-16)26(28)29)22-17-5-1-15(2-6-17)19-9-10-20(24-23-19)25-11-13-30-14-12-25/h1-10H,11-14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMFBJMERDILCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.